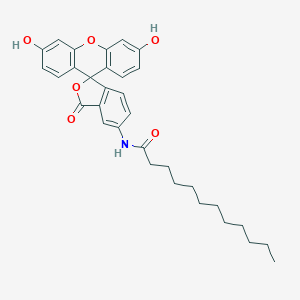

5-Dodecanoylaminofluorescein

Descripción

Historical Development of Fluorescein-Based Probe Technologies

The evolution of fluorescein-based probe technologies represents a significant chapter in the history of scientific instrumentation and biochemical analysis. The foundation for these developments began in the mid-19th century with the first observations of fluorescence phenomena. In 1845, John Herschel first documented fluorescence from quinine sulfate, describing it as "epipolic dispersion". This was followed by George Gabriel Stokes' landmark 1852 publication "On the Change of Refrangibility of Light," which formally introduced the term "fluorescence" and described the principle now known as the Stokes Shift—the observation that fluorescence occurs at longer wavelengths than the exciting light.

The development of synthetic fluorescent dyes accelerated in the late 19th century, beginning with William Henry Perkin's accidental discovery of mauve in 1856 while attempting to synthesize quinine. By 1887, fluorescent compound research had advanced significantly, with Noack publishing a comprehensive catalog of 660 compounds arranged by fluorescence color. The term "fluorophore" was introduced by R. Meyer in 1897 to describe chemical groups associated with fluorescence, analogous to "chromophore" for color-producing groups.

Fluorescein itself found early practical application in 1877 during a groundbreaking hydrological study in Germany that confirmed underground connections between the Danube and Rhine rivers. The significant visibility of fluorescein in water, even at minimal concentrations, demonstrated its potential as an analytical tool.

The 20th century witnessed substantial advancements in fluorescein chemistry and applications. The development of fluorescent microscopy between 1911-1913 by Otto Heimstaedt and Heinrich Lehmann opened new avenues for studying biological specimens. By the 1950s, commercial fluorometers became available, revolutionizing quantitative fluorescence analysis. These technological developments created the foundation for the synthesis of specialized fluorescein derivatives, including this compound, designed for specific research applications.

The creation of this compound represents a deliberate engineering of fluorescein's structure to incorporate lipophilic properties while maintaining fluorescent characteristics, exemplifying the evolution from basic fluorescein to application-specific probes. This development aligns with the broader trend described in research by Urano et al. (2005), who highlighted the "evolution of fluorescein as a platform for finely tunable fluorescence probes".

Significance of Lipophilic Fluorescent Probes in Biological Sciences

Lipophilic fluorescent probes have revolutionized biological research by enabling direct visualization of membrane structures, dynamics, and interactions that were previously difficult to observe. These specialized molecules, which include this compound, have become essential tools for understanding complex biological processes at the cellular and subcellular levels.

The fundamental significance of lipophilic fluorescent probes lies in their ability to partition into biological membranes, providing researchers with a non-invasive method to study membrane organization and behavior. Unlike conventional water-soluble fluorophores, lipophilic probes can integrate within the hydrophobic regions of membranes, allowing for real-time monitoring of membrane fluidity, organization, and compositional changes.

Membrane microdomains, commonly referred to as "lipid rafts," represent one of the most important applications for lipophilic fluorescent probes. These specialized membrane regions, which remain somewhat controversial in biophysics, play crucial roles in cellular signaling, protein trafficking, and membrane organization. Fluorescent molecular probes make these otherwise invisible lipid nanostructures observable through optical techniques. As Klymchenko and Kreder (2014) noted, two primary classes of probes are utilized in this research: those that partition specifically into liquid ordered or liquid disordered phases based on lipid composition, and environment-sensitive dyes that partition into both phases but display different fluorescence properties in each environment.

The integration of lipophilic fluorescent probes with advanced microscopy techniques has significantly expanded research capabilities. Fluorescence Recovery After Photobleaching (FRAP), for instance, utilizes probes like this compound to measure lipid lateral diffusion rates, providing critical data on membrane fluidity and protein mobility. This technique has proven invaluable for understanding how membrane properties influence cellular functions and how these properties change during physiological and pathological processes.

Biomimetic approaches have further enhanced the utility of lipophilic fluorescent probes. Researchers have developed phospholipid-mimicking fluorescent probes that incorporate fluorescein groups as hydrophilic polar headgroups and lipid moieties as hydrophobic tails, mimicking the structure of biological phospholipids. This biomimetic design facilitates cellular uptake and provides more physiologically relevant information about membrane dynamics and cellular processes.

The significance of these probes extends beyond basic membrane studies to more complex biological investigations, including:

- Protein-lipid interactions at membrane interfaces

- Membrane fusion and trafficking events

- Endocytosis and exocytosis dynamics

- Changes in membrane properties during cell signaling

- Alterations in membrane composition during disease states

This compound, with its C12 alkyl chain that anchors into membrane bilayers while positioning the fluorophore at the aqueous interface, exemplifies the precision engineering that makes these probes so valuable for biological research.

Research Evolution of this compound Applications

The applications of this compound have evolved considerably since its development, demonstrating remarkable versatility across multiple scientific disciplines. What began primarily as a tool for studying membrane fluidity has expanded to encompass a diverse range of sophisticated research applications.

One of the earliest and most established applications of this compound involves membrane fluidity analysis. The probe's lipophilic properties allow it to insert into biological membranes with the fluorophore positioned at the aqueous interface while the alkyl tail extends into the lipid bilayer. This strategic positioning enables researchers to monitor changes in membrane organization and fluidity under various experimental conditions, providing insights into membrane behavior during cellular processes and in response to external stimuli.

A significant advancement in the application of this compound came with the development of methods to determine critical micelle concentration (CMC) of detergents based on fluorescence polarization (anisotropy). As described by Chattopadhyay and London (2005), this technique allows for precise CMC determination of various detergents, including nonionic, cationic, anionic, and steroid-based varieties. The method is particularly valuable for discerning changes in CMC with increasing ionic strength and can differentiate detergent CMCs in solutions with varying buffering component concentrations. The sensitivity of this approach is enhanced by the ability to use very low (submicromolar) concentrations of this compound, minimizing any potential disruption of micelle formation by the probe itself.

The application of this compound in Fluorescence Recovery After Photobleaching (FRAP) represents another significant research direction. Travascio et al. (2011) developed a method for the simultaneous determination of solute anisotropic diffusivity and binding reaction rates based on Fourier analysis of FRAP images. This technique was successfully applied to determine diffusivity and binding rates of this compound in bovine coccygeal annulus fibrosus (AF), revealing that the probe reversibly binds to the extracellular matrix of AF and diffuses anisotropically within the tissue. This approach provides researchers with a powerful tool for investigating diffusive-reactive transport in biological tissues and tissue-engineered constructs.

More recent research has expanded the utility of this compound into nanomedicine and drug delivery applications. The compound has been employed in the synthesis of hydrophobic nanospheres designed for drug delivery systems, leveraging its lipophilic properties to create carrier vehicles capable of transporting therapeutic agents to target tissues. This application highlights the evolving role of fluorescent probes beyond imaging and detection into therapeutic interventions.

In cellular imaging applications, Kwon et al. (2023) demonstrated that phospholipid-mimicking fluorescent probes comprising fluorescein and lipophilic groups can effectively visualize cellular structures. Their research illustrated that probes containing both saturated and unsaturated lipid tails, similar to the structural arrangement in this compound, showed excellent uptake into mesenchymal stem cells, facilitating detailed imaging of cellular components and processes.

The evolution of this compound applications reflects broader trends in scientific research toward increasingly sophisticated, multifunctional tools that bridge traditional disciplinary boundaries. As analytical techniques continue to advance, new applications for this versatile probe will likely emerge, further extending its utility in biological and biomedical research.

Theoretical Frameworks for Fluorescent Probe Utilization

Understanding the theoretical frameworks that govern fluorescent probe behavior is essential for optimizing their application in research settings. These frameworks encompass photophysical principles, energy transfer mechanisms, and molecular interactions that collectively determine how probes like this compound function in biological systems.

The Jablonski diagram serves as a fundamental theoretical tool for visualizing and understanding the energy transitions involved in fluorescence processes. This diagram illustrates the various electronic and vibrational states a molecule can occupy and the transitions between these states during absorption and emission of light. In the diagram, the ground state (S₀), singlet excited states (S₁), and triplet energy states (T₁) are represented as stacked horizontal lines, with energy increasing vertically. For this compound, these energy transitions determine its excitation and emission wavelengths (490nm and 520nm, respectively), which are critical parameters for experimental design and microscopy applications.

Several photophysical mechanisms govern the behavior of fluorescent probes in different environments, each offering unique insights into molecular interactions and cellular processes:

Intramolecular Charge Transfer (ICT) : ICT-based fluorescent probes, including certain fluorescein derivatives, contain donor-acceptor structures connected through conjugated bonds that create an electron system with push-pull effects. When this compound interacts with membranes or other targets, alterations in the energy gap between HOMO and LUMO orbitals can produce spectral shifts, enabling researchers to monitor binding events and environmental changes. As Jana et al. (2021) explained, these changes can manifest as either redshifts or blueshifts in emission wavelength depending on whether electron-withdrawing or electron-donating effects predominate.

Photoinduced Electron Transfer (PET) : PET represents another crucial mechanism relevant to fluorescent probe design and application. In PET-based probes, a fluorophore connects to a recognition or activating group through an unconjugated linker. Electron transfer between these components can either quench or enhance fluorescence depending on the specific molecular arrangement and environmental conditions. This mechanism enables the creation of "off-on" or "on-off" fluorescent probes that respond to specific analytes or cellular conditions.

Fluorescence Resonance Energy Transfer (FRET) : FRET involves non-radiative energy transfer between donor and acceptor fluorophores through dipole-dipole coupling. This mechanism is highly distance-dependent, functioning as a "spectroscopic ruler" in the 10-65 Å range. While this compound itself is typically used as a single fluorophore, understanding FRET principles remains relevant for experimental designs that combine multiple fluorescent probes or that investigate proximity relationships in labeled biological structures.

Environmental Sensitivity : The fluorescence properties of probes like this compound can vary significantly depending on their microenvironment, particularly in terms of polarity, viscosity, and hydrogen bonding capabilities. Stryer (1978) noted that the presence of mobile dipoles in a fluorophore's environment can be reflected in its quantum yield and emission spectrum. This environmental sensitivity makes this compound particularly valuable for studying membrane interfaces where polarity gradients exist.

The practical application of these theoretical frameworks can be observed in the diverse research applications of this compound. For instance, in critical micelle concentration determinations, changes in the probe's fluorescence polarization (anisotropy) result from alterations in its rotational mobility when incorporated into micelles versus free in solution. Similarly, in FRAP experiments, the theoretical principles of fluorophore diffusion and photobleaching kinetics enable quantitative assessment of membrane fluidity and binding interactions.

Advanced understanding of these theoretical frameworks has facilitated the development of increasingly sophisticated fluorescent probes based on the fluorescein scaffold. As demonstrated by Urano et al. (2005), the traditional structure of fluorescein can be modified by replacing the carboxylic group with other substituents, creating various new fluorescein derivatives with tailored properties. This approach represents a rational design strategy for novel fluorescence probes based on strict photochemical principles.

Propiedades

IUPAC Name |

N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)dodecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H35NO6/c1-2-3-4-5-6-7-8-9-10-11-30(36)33-21-12-15-25-24(18-21)31(37)39-32(25)26-16-13-22(34)19-28(26)38-29-20-23(35)14-17-27(29)32/h12-20,34-35H,2-11H2,1H3,(H,33,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJNRUQFWKRLMSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H35NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40148298 | |

| Record name | 5-(N-Dodecanoyl)aminofluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107827-77-0 | |

| Record name | 5-(N-Dodecanoyl)aminofluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107827770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(N-Dodecanoyl)aminofluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Molecular Architecture

5-Dodecanoylaminofluorescein (CAS 107827-77-0) is characterized by a fluorescein backbone modified at the 5-position with a dodecanoylamino group. The molecular formula and molecular weight of 529.623 g/mol necessitate precise synthetic control to ensure regioselective acylation.

Retrosynthetic Analysis

The compound is derived from fluorescein through:

-

Amination at the 5-position to yield 5-aminofluorescein.

-

Acylation with dodecanoyl chloride or activated dodecanoic acid derivatives.

-

Protection/deprotection steps to manage reactivity of phenolic hydroxyl groups.

Stepwise Synthesis of this compound

Synthesis of 5-Aminofluorescein

The precursor 5-aminofluorescein is seldom commercially available, requiring de novo synthesis. A validated approach involves:

Nitration of Fluorescein

Reduction to 5-Aminofluorescein

Reaction Setup

Workup and Purification

-

Quenching : Ice-cold water to hydrolyze excess acyl chloride.

-

Extraction : Ethyl acetate or DCM, followed by drying over .

-

Chromatography : Silica gel column using hexane/ethyl acetate gradients.

Alternative Synthetic Routes

Solid-Phase Synthesis

Patented methodologies (e.g., US5208148A) describe immobilizing fluorescein derivatives on resin to streamline acylation and reduce side reactions. Key advantages include:

-

Higher regioselectivity due to steric constraints.

-

Automated purification via resin cleavage.

Enzymatic Acylation

Emerging approaches employ lipases or esterases under mild conditions:

-

Enzyme : Candida antarctica lipase B (CAL-B).

-

Acyl donor : Dodecanoic acid vinyl ester.

-

Solvent : Tert-butanol, 40°C, 48 hours.

Analytical Characterization

Spectroscopic Validation

| Technique | Key Data |

|---|---|

| (400 MHz, DMSO-) | δ 8.20 (s, 1H, NH), 6.60–7.80 (m, 8H, aromatic), 2.30 (t, 2H, COCH), 1.50 (m, 2H, CH), 1.25 (br s, 18H, CH) |

| HRMS (ESI+) | m/z 530.2432 [M+H] (calc. 530.2435) |

| HPLC | Retention time 12.3 min (C18 column, 70% MeOH/HO) |

Purity Assessment

Commercial batches (e.g., Adipogen AG) report ≥95% purity by , with residual solvents <0.1% via GC-MS.

Challenges and Optimization

Solubility Management

The lipophilic dodecanoyl chain necessitates:

Stability Considerations

-

Storage : -20°C under argon, shielded from light (degradation <5% over 2 years).

-

Incompatibilities : Strong oxidizers, high pH (>10) causing ester hydrolysis.

Industrial-Scale Production

Batch Process Parameters

| Stage | Conditions | Scale |

|---|---|---|

| Nitration | 0–5°C, 4 hours | 10 kg |

| Reduction | 40°C, 10 bar H | 8 kg |

| Acylation | RT, 24 hours | 5 kg |

Cost Drivers

-

Dodecanoyl chloride : $120–150/kg (bulk pricing).

-

Chromatography : 30% of total production cost.

Análisis De Reacciones Químicas

Types of Reactions

5-(N-Dodecanoyl)aminofluorescein undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the fluorescein core.

Substitution: The dodecanoyl group can be substituted with other acyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized fluorescein derivatives, while substitution reactions can produce a variety of acylated fluorescein compounds .

Aplicaciones Científicas De Investigación

Fluorescent Probes for Senescence Detection

One of the notable applications of 5-Dodecanoylaminofluorescein is in the detection of senescent cells. C12-FDG acts as a substrate for β-galactosidase (β-gal), an enzyme commonly associated with cellular senescence. When cleaved by β-gal, C12-FDG emits fluorescence, allowing researchers to identify senescent cells through imaging techniques such as flow cytometry and fluorescence microscopy.

- Key Findings :

Transdermal Drug Delivery Studies

C12-FDG has also been investigated as a chemical penetration enhancer in transdermal drug delivery systems. Its amphiphilic nature allows it to interact with lipid membranes effectively, which is crucial for enhancing the permeability of drugs through the skin.

- Case Study :

| Study Focus | Methodology | Outcomes |

|---|---|---|

| Skin Penetration | Two-photon fluorescence microscopy | Direct visualization of enhancer behavior; improved understanding of skin permeation dynamics |

Determination of Critical Micelle Concentration (CMC)

C12-FDG is employed as a probe to determine the critical micelle concentration (CMC) and critical vesicle concentration (CVC) of surfactants and detergents. This application is significant in understanding surfactant behavior in various formulations.

- Research Method :

| Parameter | Measurement Technique | Significance |

|---|---|---|

| CMC | Fluorescence anisotropy | Indicates surfactant efficiency and formulation stability |

Cellular Imaging and Immunofluorescence

C12-FDG is widely used in cellular imaging applications due to its lipophilic properties that facilitate membrane binding. It can be utilized in immunofluorescence staining, allowing researchers to visualize specific cellular components in conjunction with antibodies.

- Application Insights :

Flow Cytometry Applications

In flow cytometry, C12-FDG serves as a reliable marker for analyzing cell populations based on their metabolic states. Its ability to provide real-time data on cell viability and senescence makes it an essential tool in cancer research.

Mecanismo De Acción

The mechanism of action of 5-(N-Dodecanoyl)aminofluorescein involves its integration into cell membranes due to its lipophilic nature. Once integrated, it emits fluorescence upon excitation with specific wavelengths of light. This fluorescence can be detected and measured, allowing researchers to monitor various cellular processes. The compound’s molecular targets include membrane lipids and proteins, and it is often used to study membrane dynamics and lipid peroxidation .

Comparación Con Compuestos Similares

Key Advantages of C12FDG

Quantitative Precision : Flow cytometry integration allows robust, high-throughput SA-β-gal quantification .

Multi-Utility: Beyond senescence, it is applied in biophysics (CMC determination) and nanotechnology (drug delivery) .

Limitations and Considerations

- Cost : C12FDG is more expensive than chromogenic substrates like X-Gal .

- Autofluorescence Interference : Requires controls for cellular autofluorescence, especially in older cell cultures .

- pH Sensitivity: Lysosomal alkalinization (e.g., via chloroquine) is often needed to enhance signal-to-noise ratios .

Actividad Biológica

5-Dodecanoylaminofluorescein (DDAF) is a fluorescent compound that has garnered attention for its diverse biological applications, particularly in the fields of cell biology and biochemistry. This article reviews the biological activity of DDAF, focusing on its use as a probe in various assays, its mechanism of action, and its implications in research.

- Molecular Formula : C₁₄H₂₃N₃O₃

- Molecular Weight : 853.9 Da

- Purity : >95%

- Excitation/Emission : 497/518 nm

DDAF is characterized by its lipophilic nature, which allows it to permeate cell membranes effectively, making it suitable for in vivo studies and tissue analysis.

DDAF functions primarily as a fluorogenic substrate for β-galactosidase (β-Gal), an enzyme that catalyzes the hydrolysis of β-galactosides into monosaccharides. Upon enzymatic cleavage, DDAF emits fluorescence, which can be quantitatively measured. This property enables researchers to assess gene expression levels and cellular senescence through various assays.

1. Cellular Senescence Detection

DDAF has been utilized to identify senescent cells through flow cytometry. In a study, DDAF was used alongside other fluorescent probes to quantify viable senescent tumor cells. The dual-parameter assay allowed for effective identification and sorting of these cells for further analysis .

2. Critical Micelle Concentration (CMC) Determination

A notable application of DDAF is in the determination of the critical micelle concentration (CMC) of detergents using fluorescence anisotropy. This method has demonstrated sensitivity to changes in ionic strength and can accurately discern CMC values across different types of detergents .

Case Study 1: Senescence in Tumor Cells

In a recent study, researchers employed DDAF to evaluate the effects of chemotherapy on tumor cells. By measuring fluorescence intensity post-treatment, they were able to assess the percentage of viable senescent cells induced by doxorubicin treatment. The results indicated a significant increase in senescent cell populations post-therapy, highlighting DDAF's utility in cancer research .

Case Study 2: Enzymatic Assays

Another study focused on using DDAF as a substrate for β-Gal activity in various cell types. The results showed that fluorescence intensity correlated with enzyme activity, allowing for quantitative assessments of gene expression levels in different tissues . This application underscores the versatility of DDAF as a research tool.

Comparative Analysis

The following table summarizes key findings from studies utilizing DDAF:

Q & A

Q. How is 5-Dodecanoylaminofluorescein (C12FDG) used to detect senescence-associated β-galactosidase (SA-β-Gal) activity in cellular models?

C12FDG, a lipophilic fluorogenic substrate, is hydrolyzed by β-galactosidase in senescent cells, releasing fluorescein, which emits green fluorescence. Flow cytometry or fluorescence microscopy quantifies the fluorescence intensity, correlating with enzyme activity . For accurate results, incubate cells with C12FDG (1 µM) for 2–3 hours at 37°C, followed by washing to remove excess substrate. Bafilomycin A1 (100 nM) is often added to inhibit lysosomal acidification, enhancing cytosolic retention of the hydrolyzed product .

Q. What are the advantages and limitations of C12FDG compared to traditional cytochemical SA-β-Gal detection methods?

C12FDG offers improved sensitivity and quantitation over cytochemical methods (e.g., X-Gal staining), which require 30–60 minutes for development and lack linear quantitation. However, C12FDG’s fluorescence intensity can plateau at high β-galactosidase activity levels, limiting dynamic range. Additionally, autofluorescence in certain cell types may require spectral overlap correction .

Q. How should C12FDG be stored and prepared to ensure stability in experiments?

C12FDG is light-sensitive and should be stored desiccated at -20°C. Prepare stock solutions in anhydrous DMSO (e.g., 10 mM) and dilute in serum-free media immediately before use to avoid hydrolysis. Pre-warm media to 37°C to enhance cellular uptake .

Advanced Research Questions

Q. How can fluorescence recovery after photobleaching (FRAP) be applied to measure anisotropic diffusion and binding kinetics of this compound in biological tissues?

FRAP combined with Fourier analysis enables simultaneous determination of anisotropic diffusivity and binding rates. For bovine coccygeal annulus fibrosus, apply video-FRAP to track DAF diffusion. A diffusion tensor (2D) and binding rate constants (e.g., , ) are derived from fluorescence recovery curves using numerical simulations validated against experimental data .

Q. What experimental strategies minimize compound loss of hydrophobic probes like this compound in dose-response studies?

Hydrophobic adsorption to pipette tips or plates can skew concentration gradients. Use contact-free acoustic volume transfers instead of serial aqueous dilutions to maintain linearity (R² > 0.98). Pre-treat surfaces with bovine serum albumin (BSA) or silicone coatings to reduce adsorption .

Q. How can contradictory β-galactosidase activity data from C12FDG and newer probes (e.g., Xite™) be resolved?

Discrepancies may arise from differences in substrate permeability, hydrolysis efficiency, or cellular retention. Validate C12FDG results with complementary methods (e.g., qPCR for p16INK4a). Normalize fluorescence intensity to cell count or protein content, and use calibration curves with recombinant β-galactosidase .

Q. What protocols optimize C12FDG-based flow cytometry for heterogeneous cell populations?

Gate cells based on size (FSC) and granularity (SSC) to exclude debris. Include a unstained control to set fluorescence thresholds. For co-staining with other fluorophores (e.g., PE), use spectral unmixing or sequential gating to avoid bleed-through .

Methodological & Technical Considerations

Q. How can C12FDG be adapted for real-time β-galactosidase monitoring in 3D organoid models?

Embed organoids in Matrigel and incubate with C12FDG (2 µM) for 4 hours. Use two-photon microscopy to penetrate deeper layers. Correct for scattering by acquiring z-stacks and applying deconvolution algorithms .

Q. What controls are essential when using C12FDG to avoid false positives in senescence assays?

Include:

Q. How do pH and temperature affect C12FDG hydrolysis kinetics in live-cell imaging?

β-galactosidase activity is optimal at pH 6.0 (lysosomal) but detectable at cytosolic pH (7.4). At 37°C, hydrolysis occurs within 1–2 hours; reduce incubation time to 30 minutes at 25°C to slow kinetics for time-lapse imaging .

Data Analysis & Interpretation

Q. How can computational models improve the quantification of C12FDG-derived fluorescence data?

Use finite element modeling (e.g., COMSOL) to simulate diffusion-reaction dynamics in heterogeneous tissues. Fit experimental FRAP data to the model using least-squares optimization to extract diffusivity () and binding rates .

Q. What statistical approaches address variability in C12FDG-based senescence assays?

Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Normalize fluorescence intensity to cell count (e.g., Hoechst 33342 staining) and report as mean ± SEM. Use outlier detection (e.g., Grubbs’ test) to exclude non-responding cells .

Ethical & Reproducibility Standards

Q. What ethical considerations apply when using C12FDG in human-derived cell lines or tissues?

Obtain informed consent for primary cell use and adhere to institutional biosafety protocols (e.g., NIH Guidelines). Disclose C12FDG’s potential phototoxicity in IRB applications and limit light exposure during imaging .

Q. How can researchers ensure reproducibility of C12FDG-based assays across laboratories?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.